N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities
Properties
Molecular Formula |
C21H20ClN3O |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C21H20ClN3O/c22-16-6-7-20-18(11-16)15(13-25-20)9-10-23-21(26)8-5-14-12-24-19-4-2-1-3-17(14)19/h1-4,6-7,11-13,24-25H,5,8-10H2,(H,23,26) |
InChI Key |
XZWNRDMELGEOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves the coupling of 5-chloroindole with 3-(1H-indol-3-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole rings, especially at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide is unique due to the presence of the 5-chloro substituent on the indole ring, which can significantly alter its chemical and biological properties compared to other indole derivatives. This substitution can enhance its binding affinity to certain biological targets and improve its overall efficacy in various applications.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN2O2 |
| Molecular Weight | 342.83 g/mol |
| LogP | 4.0134 |
| Polar Surface Area | 34.364 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Research indicates that the compound may modulate the activity of various enzymes and receptors, leading to significant biological effects such as apoptosis in cancer cells and inhibition of microbial growth .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including prostate and breast cancer cells. The compound's efficacy was evaluated using MTT assays, revealing a dose-dependent decrease in cell viability:
| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|
| PC3 (Prostate) | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 (Prostate) | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These findings suggest that the compound exhibits greater sensitivity towards PC3 cells compared to DU145 cells .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties, with preliminary results indicating effectiveness against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Structure-Activity Relationship (SAR)
The presence of the 5-chloro group in the indole moiety is believed to enhance the compound's biological potency and selectivity compared to similar compounds lacking this substitution. Comparative studies have shown that derivatives with different halogen substitutions exhibit varying degrees of biological activity, emphasizing the importance of structural modifications in optimizing therapeutic effects .
Case Studies
- Study on Anticancer Activity : A recent investigation focused on the effects of this compound on prostate cancer cell lines, demonstrating significant cytotoxic effects and potential mechanisms involving cell cycle arrest and apoptosis induction.
- Antimicrobial Evaluation : Another study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
